Milbemycin A3 Oxime Exhibits Superior Oral Bioavailability and Shorter Half-Life Compared to A4 Oxime
A direct comparative pharmacokinetic study in dogs shows that milbemycin A3 oxime achieves significantly higher oral bioavailability and a substantially shorter terminal half-life than milbemycin A4 oxime [1].
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 80.5% |
| Comparator Or Baseline | Milbemycin A4 oxime: 65.1% |
| Quantified Difference | +15.4 percentage points (relative 24% increase) |
| Conditions | In dogs following oral administration of a fixed combination chewable formulation (NexGard Spectra®) at a dose of 0.5 mg/kg. |
Why This Matters
Higher bioavailability of the A3 component means a greater fraction of the administered dose reaches systemic circulation, which can inform precision formulation and dosing strategies in product development.
- [1] Letendre L, Harriman J, Drag M, Mullins A, Malinski T, Rehbein S. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs. J Vet Pharmacol Ther. 2017;40(1):35-43. View Source
